Co 101244 hydrochloride

説明

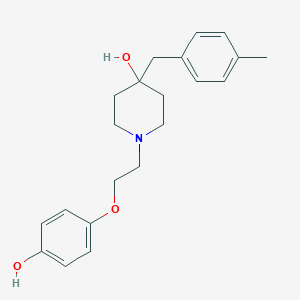

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol is a member of piperidines.

作用機序

Target of Action

Co 101244 hydrochloride is a novel, potent, and selective antagonist of GluN2B (formally NR2B)-containing NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play key roles in synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets by selectively antagonizing GluN2B-containing NMDA receptors . The IC50 values for GluN1A/2B (NR1A/2B), GluN1A/2A (NR1A/2A), and GluN1A/2C (NR1A/2C) subunit combinations are 0.043, > 100, and > 100 μM respectively . This indicates a high degree of selectivity for GluN2B subunits.

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which may influence its bioavailability.

Result of Action

This compound displays neuroprotective effects both in vivo and in vitro . This suggests that it may have potential therapeutic applications in conditions involving excitotoxicity or excessive glutamatergic activity.

Action Environment

It is recommended to store the compound at +4°c for optimal stability .

生化学分析

Biochemical Properties

Co 101244 hydrochloride interacts with NMDA receptors, specifically the NR2B subunit . It effectively reduces NMDA-evoked Ca 2+ elevations, thereby enhancing neuroprotection .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving NMDA receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the NR2B subunit of NMDA receptors . This interaction leads to the inhibition of these receptors and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in metabolic pathways related to NMDA receptor signaling

生物活性

Co 101244 hydrochloride, a selective antagonist of the GluN2B subunit of NMDA receptors, has garnered significant attention due to its potential neuroprotective effects and implications in various neurological disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

- Chemical Name : 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride

- CAS Number : 193356-17-1

- Purity : ≥99%

- Alternative Names : PD 174494, Ro 63-1908

This compound functions primarily as a potent antagonist of GluN2B-containing NMDA receptors. Its inhibitory potency is characterized by the following IC50 values:

- GluN1A/2B (NR1A/2B) : 0.043 μM

- GluN1A/2A (NR1A/2A) : >100 μM

- GluN1A/2C (NR1A/2C) : >100 μM

These values indicate that Co 101244 selectively inhibits GluN2B over other NMDA receptor subtypes, which is crucial for its neuroprotective effects observed in both in vitro and in vivo studies .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to mitigate neuronal damage in various experimental models:

- In Vitro Studies : Co 101244 protects cultured neurons from excitotoxicity induced by glutamate. This protection is evidenced by reduced cell death and maintained cellular integrity when exposed to toxic concentrations of glutamate .

- In Vivo Studies : Animal models treated with Co 101244 demonstrated reduced neurological deficits following ischemic injury. The compound effectively reduced the size of infarcts and improved functional outcomes in models of stroke .

Case Studies and Clinical Implications

Several studies have explored the therapeutic potential of Co 101244 in neurological conditions:

- Alzheimer’s Disease Models : In transgenic mouse models of Alzheimer's disease, administration of Co 101244 resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a potential role in mitigating Alzheimer’s pathology .

- Depression Treatment : A study investigating the effects of NMDA receptor antagonists in depression found that Co 101244 could enhance the antidepressant effects of ketamine, indicating its potential utility as an adjunct therapy in mood disorders .

Table 1: Summary of Biological Activity

| Biological Activity | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Neuroprotection | Reduced cell death in glutamate toxicity assays | Decreased infarct size in stroke models |

| Cognitive Improvement | Enhanced memory retention in Alzheimer's models | Improved performance on behavioral tests |

| Antidepressant Effects | Synergistic effects with ketamine | Potential adjunct therapy in depression |

Table 2: IC50 Values for NMDA Receptor Subtypes

| Receptor Subtype | IC50 Value (μM) |

|---|---|

| GluN1A/2B (NR1A/2B) | 0.043 |

| GluN1A/2A (NR1A/2A) | >100 |

| GluN1A/2C (NR1A/2C) | >100 |

特性

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。